methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride
Overview
Description
Methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride is a chemical compound with the molecular formula C7H17ClN2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific targets of “methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride” would depend on its exact structure and stereochemistry.
Mode of Action
The mode of action would depend on the specific biological target. For example, if the compound acts as a ligand for a receptor, it might either activate (agonist) or inhibit (antagonist) the receptor’s function. The presence of the piperidine ring could influence the compound’s binding affinity and selectivity .
Biochemical Pathways
Piperidine derivatives can be involved in a variety of biochemical pathways, depending on their specific targets . They might modulate signal transduction pathways, enzymatic reactions, or ion transport processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Piperidine derivatives, due to their heterocyclic nature, might have good bioavailability and can cross biological membranes . They might undergo metabolic transformations, primarily in the liver, and be excreted via the kidneys.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride typically involves the reductive amination of piperidine derivatives. One common method includes the use of glutaric dialdehyde and aniline derivatives, catalyzed by ruthenium(II) in a double reductive amination/hydrosilylation reaction . The reaction conditions often involve hydrogenation and cyclization steps to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium and rhodium catalysts for hydrogenation is common in industrial settings . The process is optimized for high yield and purity, often involving multiple purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often use hydrogen gas in the presence of a metal catalyst like palladium or rhodium.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(piperidin-3-yl)methanamine hydrochloride
- Methyl (3S)-piperidine-3-carboxylate hydrochloride
Uniqueness
Methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications .
Properties
IUPAC Name |
N-methyl-1-[(3S)-piperidin-3-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYESAHMZKSWDKL-KLXURFKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1CCCNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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